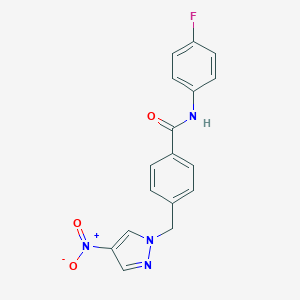![molecular formula C28H27N3O4 B213909 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether is not well understood. However, studies have shown that this compound has the ability to modulate certain biochemical pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has several interesting biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis.
実験室実験の利点と制限
One of the advantages of using 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether in lab experiments is its ability to modulate certain biochemical pathways. This makes it a useful tool for studying the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether. For example, further studies are needed to elucidate the compound's mechanism of action and to determine its potential as a therapeutic agent for various diseases. Additionally, studies could be conducted to investigate the compound's pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved efficacy and selectivity.
合成法
The synthesis of 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether involves several steps. The first step involves the reaction of 2-aminobenzophenone with 2-furoyl chloride to form 2-furoyl-2-aminobenzophenone. This intermediate is then reacted with piperazine to form 4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinoline. The final step involves the reaction of this intermediate with 3-(4-bromophenyl)propan-1-ol in the presence of potassium carbonate to form 3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether.
科学的研究の応用
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
特性
製品名 |
3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether |
|---|---|
分子式 |
C28H27N3O4 |
分子量 |
469.5 g/mol |
IUPAC名 |
furan-2-yl-[4-[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H27N3O4/c1-19(2)35-21-8-5-7-20(17-21)25-18-23(22-9-3-4-10-24(22)29-25)27(32)30-12-14-31(15-13-30)28(33)26-11-6-16-34-26/h3-11,16-19H,12-15H2,1-2H3 |
InChIキー |
KUETYIDVCPVKQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)


![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)